molecular formula C16H16ClN3O2 B5806890 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide

2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide

Cat. No. B5806890
M. Wt: 317.77 g/mol
InChI Key: KXERMELXUMKNLE-UHFFFAOYSA-N
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Description

2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide, also known as CDMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDMP is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide's mechanism of action involves the inhibition of various enzymes and receptors that are involved in cancer cell growth, inflammation, and neurological disorders. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has also been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to exhibit various biochemical and physiological effects. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the pathogenesis of Alzheimer's disease. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has several advantages and limitations for lab experiments. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide is relatively easy to synthesize and has been shown to exhibit potent anti-cancer and anti-inflammatory effects. However, 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide's mechanism of action and physiological effects are not fully understood, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide research. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide's potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease need to be further studied. Additionally, the safety and efficacy of 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide in humans need to be determined. Further studies are also needed to determine the optimal dosage and administration of 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide for therapeutic use. Finally, the development of 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide analogs and derivatives may lead to the discovery of more potent and selective compounds with therapeutic potential.

Synthesis Methods

2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide can be synthesized using various methods, including the reaction of 3-amino-4,6-dimethylpyridine with 4-methylbenzoyl chloride in the presence of a base, followed by the reaction with chloroformamidine hydrochloride. Another synthesis method involves the reaction of 3-cyano-4,6-dimethylpyridine with 4-methylbenzoyl chloride in the presence of a base, followed by the reaction with chloroformamidine hydrochloride. The yield of 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide using these methods is reported to be around 60-70%.

Scientific Research Applications

2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been studied extensively in various scientific research fields, including cancer research, inflammation, and neurological disorders. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-9-4-6-12(7-5-9)16(21)22-20-15(18)13-10(2)8-11(3)19-14(13)17/h4-8H,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXERMELXUMKNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2=C(N=C(C=C2C)C)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/C2=C(N=C(C=C2C)C)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4,6-dimethyl-N'-{[(4-methylphenyl)carbonyl]oxy}pyridine-3-carboximidamide

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